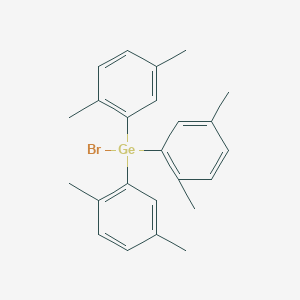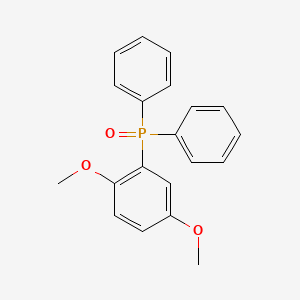
Diethyl (2-benzoyl-4-nitrophenyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-benzoyl-4-nitrophenyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group, a nitro group, and a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-benzoyl-4-nitrophenyl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate (diethyl propanedioate) is used as a starting material. The enolate ion of diethyl malonate is generated by reacting it with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with an appropriate benzoyl and nitro-substituted alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-benzoyl-4-nitrophenyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Diethyl (2-benzoyl-4-nitrophenyl)propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl (2-benzoyl-4-nitrophenyl)propanedioate involves its interaction with specific molecular targets. The benzoyl and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester groups can undergo hydrolysis, releasing the active components that interact with enzymes or receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the benzoyl and nitro groups.
Ethyl acetoacetate: Another ester used in organic synthesis with different functional groups.
Methyl benzoylformate: Contains a benzoyl group but lacks the nitro and propanedioate moieties.
Uniqueness
Diethyl (2-benzoyl-4-nitrophenyl)propanedioate is unique due to the combination of benzoyl, nitro, and propanedioate groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
65642-62-8 |
|---|---|
Fórmula molecular |
C20H19NO7 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
diethyl 2-(2-benzoyl-4-nitrophenyl)propanedioate |
InChI |
InChI=1S/C20H19NO7/c1-3-27-19(23)17(20(24)28-4-2)15-11-10-14(21(25)26)12-16(15)18(22)13-8-6-5-7-9-13/h5-12,17H,3-4H2,1-2H3 |
Clave InChI |
VJLHTBLLLDZGAI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


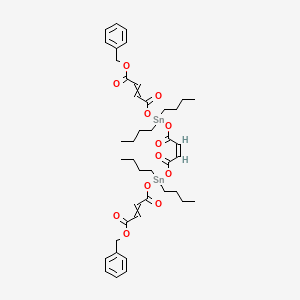
![4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester](/img/structure/B14469949.png)
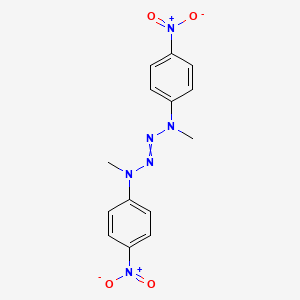
![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)

![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
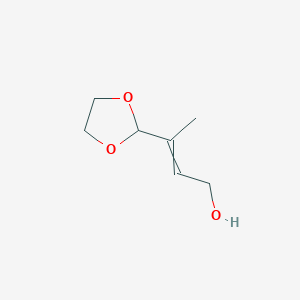
![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)
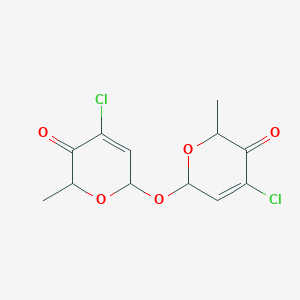
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)
